molecular formula C8H8BrN3 B7783129 6-bromo-2,5-dimethyl-4H-imidazo[4,5-b]pyridine

6-bromo-2,5-dimethyl-4H-imidazo[4,5-b]pyridine

Cat. No.: B7783129
M. Wt: 226.07 g/mol
InChI Key: CMEWLDQFLSXJAG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(4-{[2-(5-Chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl]amino}phenyl)acetic acid involves several steps:

Chemical Reactions Analysis

2-(4-{[2-(5-Chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl]amino}phenyl)acetic acid undergoes various chemical reactions:

Scientific Research Applications

2-(4-{[2-(5-Chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl]amino}phenyl)acetic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects by selectively inhibiting PDE4B, an enzyme responsible for breaking down cAMP. By inhibiting PDE4B, the compound increases cAMP levels in cells, leading to reduced inflammation and improved cellular responses. This mechanism is particularly beneficial in conditions such as asthma, chronic obstructive pulmonary disease, and other inflammatory diseases .

Comparison with Similar Compounds

2-(4-{[2-(5-Chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl]amino}phenyl)acetic acid is unique due to its high selectivity for PDE4B over other phosphodiesterase isoforms. Similar compounds include:

This detailed article provides a comprehensive overview of the compound “6-bromo-2,5-dimethyl-4H-imidazo[4,5-b]pyridine,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-bromo-2,5-dimethyl-4H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-4-6(9)3-7-8(10-4)12-5(2)11-7/h3H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEWLDQFLSXJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=NC(=N2)C)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C2C(=NC(=N2)C)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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